molecular formula C12H19ClN2O7S2 B610162 Pomaglumetad methionil HCl CAS No. 635318-26-2

Pomaglumetad methionil HCl

Katalognummer: B610162
CAS-Nummer: 635318-26-2
Molekulargewicht: 402.861
InChI-Schlüssel: KTYRTJLEXFSWRJ-LBMFEJOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions: Pomaglumetad methionil hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a model compound for studying metabotropic glutamate receptor agonists.

    Biology: Investigated for its effects on glutamatergic activity in the brain.

    Medicine: Explored as a potential treatment for schizophrenia and other psychotic disorders.

Biologische Aktivität

Pomaglumetad methionil HCl, also known as LY-2140023, is a selective agonist for metabotropic glutamate receptors mGluR2 and mGluR3. Developed by Eli Lilly, it is primarily investigated for its potential therapeutic applications in treating schizophrenia and other psychiatric disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Pomaglumetad methionil acts as a selective agonist for mGluR2 and mGluR3 receptors. These receptors play a crucial role in modulating glutamatergic neurotransmission, which is implicated in various neuropsychiatric conditions. The activation of mGluR2/3 leads to:

  • Inhibition of Glutamate Release : This reduces excitatory neurotransmission, potentially alleviating symptoms of schizophrenia.
  • Modulation of Dopaminergic Activity : Although primarily acting on glutamate pathways, it also exhibits partial agonist activity at dopamine D2 receptors, contributing to its antipsychotic effects .

Pharmacokinetics and Bioavailability

Pomaglumetad methionil is a prodrug that undergoes hydrolysis in the body to release the active compound, pomaglumetad. This prodrug approach enhances oral bioavailability compared to its parent compound:

  • Bioavailability : Pomaglumetad methionil has an estimated bioavailability of approximately 49%, significantly higher than the 3% observed with direct oral administration of pomaglumetad .
  • Absorption : Following administration, it is rapidly absorbed and converted into the active form, increasing its therapeutic potential .

Clinical Efficacy

Clinical trials have investigated the efficacy of pomaglumetad methionil in treating schizophrenia. Key findings include:

  • Weight Management : In a comparison with aripiprazole, patients treated with pomaglumetad methionil exhibited significantly less weight gain over 24 weeks (−2.8 kg vs. +0.4 kg) .
  • Symptom Reduction : Although efficacy was noted, changes in Positive and Negative Syndrome Scale (PANSS) scores favored aripiprazole (−15.58 vs. −12.03), indicating that while it may be effective, it may not be as potent as some existing treatments .

Safety Profile

The safety profile of pomaglumetad methionil has been a focal point in clinical assessments:

  • Adverse Events : It shows a low incidence of typical antipsychotic side effects such as extrapyramidal symptoms (EPS) and weight gain .
  • Long-term Tolerability : Studies indicate that it is well tolerated over extended treatment periods, with fewer serious adverse events compared to traditional antipsychotics .

Comparative Analysis

To better understand the position of pomaglumetad methionil among other antipsychotic medications, a comparative analysis is presented below:

FeaturePomaglumetad MethionilAripiprazoleClozapine
Mechanism of Action mGluR2/3 agonistPartial D2 agonistD2 antagonist
Weight Gain MinimalModerateHigh
EPS Risk LowModerateHigh
Clinical Efficacy ModerateHighVery High
Typical Side Effects FewSomeSignificant

Case Studies and Research Findings

Several studies have evaluated the effects and safety of pomaglumetad methionil:

  • Phase II Trials : A series of Phase II trials demonstrated that patients receiving pomaglumetad methionil had fewer weight-related side effects compared to those on aripiprazole while showing comparable efficacy in managing schizophrenia symptoms .
  • QT Interval Study : A thorough QT study assessed the impact of supratherapeutic doses on cardiac health, indicating no significant prolongation effects compared to placebo .
  • Long-term Safety Studies : Ongoing studies continue to monitor long-term outcomes related to safety and tolerability, with preliminary results suggesting a favorable profile .

Eigenschaften

CAS-Nummer

635318-26-2

Molekularformel

C12H19ClN2O7S2

Molekulargewicht

402.861

IUPAC-Name

(1R,4S,5S,6S)-4-(L-Methionylamino)-2-thiabicyclo(3.1.0)hexane-4,6-dicarboxylic acid 2,2-dioxide hydrochloride

InChI

InChI=1S/C12H18N2O7S2.ClH/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H/t5-,6+,7+,8-,12-;/m0./s1

InChI-Schlüssel

KTYRTJLEXFSWRJ-LBMFEJOUSA-N

SMILES

O=C([C@]1(NC([C@H](CCSC)N)=O)CS([C@@]2([H])[C@H](C(O)=O)[C@@]12[H])(=O)=O)O.[H]Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Pomaglumetad methionil HCl;  LY2140023;  LY-2140023;  LY 2140023;  LY2140023 monohydrate;  Prodrug of LY-404039; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pomaglumetad methionil HCl
Reactant of Route 2
Reactant of Route 2
Pomaglumetad methionil HCl
Reactant of Route 3
Pomaglumetad methionil HCl
Reactant of Route 4
Pomaglumetad methionil HCl
Reactant of Route 5
Pomaglumetad methionil HCl
Reactant of Route 6
Pomaglumetad methionil HCl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.